Phenyl[(phenylsulfonyl)amino]acetic acid is a compound that features a phenyl group attached to an amino acetic acid moiety, with a phenylsulfonyl group providing additional chemical functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The systematic name reflects its structure, indicating the presence of both a phenylsulfonyl group and an amino acetic acid component.
The compound is classified as an amino acid derivative, specifically falling under the category of sulfonamides due to the presence of the sulfonyl group. It is typically synthesized in laboratory settings and can be obtained from various chemical suppliers, such as AstaTech, which lists it with a purity of 95% and identifies its CAS number as 271599-72-5 .
The synthesis of phenyl[(phenylsulfonyl)amino]acetic acid can be approached through several methods. One common route involves the reaction of phenylsulfonyl chloride with amino acetic acid in the presence of a base such as triethylamine. This reaction leads to the formation of the desired sulfonamide derivative.
This method provides a straightforward approach to synthesizing phenyl[(phenylsulfonyl)amino]acetic acid while ensuring high yields and purity.
The molecular formula for phenyl[(phenylsulfonyl)amino]acetic acid is . Its structure can be represented as follows:
The presence of these functional groups contributes to its chemical reactivity and biological activity.
Phenyl[(phenylsulfonyl)amino]acetic acid participates in various chemical reactions typical of amino acids and sulfonamides. Notable reactions include:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action for phenyl[(phenylsulfonyl)amino]acetic acid primarily revolves around its interaction with biological targets such as enzymes or receptors. It is hypothesized that:
Research indicates that compounds with similar structures exhibit significant biological activity, including antibacterial and antifungal properties .
Relevant data from studies suggest that this compound exhibits favorable properties for pharmaceutical applications .
Phenyl[(phenylsulfonyl)amino]acetic acid has several applications in scientific research and medicinal chemistry:
The synthesis of phenyl[(phenylsulfonyl)amino]acetic acid (C₁₄H₁₃NO₄S) relies on strategic coupling between phenylacetic acid derivatives and benzenesulfonyl moieties. Industrial routes typically employ multi-step sequences involving nitration, reduction, and hydrolysis. One patented method (CN1268604C) uses 3-nitrophenylacetic acid as a precursor, subjecting it to catalytic hydrogenation over copper oxide at 60–80°C to yield the 3-amino intermediate. Subsequent sulfonamide coupling with benzenesulfonyl chloride in dichloroethane achieves 85% yield before acidic deprotection [2]. Alternative pathways leverage (phenylsulfonyl)acetonitrile (CAS 3959-23-7) as a key building block, where nucleophilic displacement with bromophenyl derivatives followed by nitrile hydrolysis delivers the target scaffold [5].
Table 1: Industrial Synthesis of 3-Aminophenylacetic Acid Precursor
Step | Reaction | Conditions | Catalyst/Reagents | Yield |
---|---|---|---|---|
1 | Nitration | 0–5°C, H₂SO₄/HNO₃ | -- | 92% |
2 | Reduction | 60–80°C, H₂ pressure | CuO/Fe | 88% |
3 | Sulfonylation | Reflux in 1,2-dichloroethane | Benzenesulfonyl chloride | 85% |
4 | Hydrolysis | 6M HCl, 100°C | -- | 90% |
Critical challenges include minimizing diazotization during amino group manipulation and suppressing racemization at the chiral α-carbon. Recent optimizations exploit microwave-assisted hydrolysis to reduce reaction times by 60% while maintaining >90% enantiopurity [2] [5].
Modern catalysis has revolutionized functional group tolerance in sulfonamide-acetic acid synthesis. Rhodium(I) complexes with DPEphos ligands facilitate regioselective additions to arylallenes at 25–80°C, achieving 70–90% yields of branched allylic sulfones without epimerization [5]. Simultaneously, bismuth(III) catalysis enables direct sulfonylation via transmetalation with phenylboronic acid, sulfur dioxide insertion, and fluorination. Theoretical studies confirm that potassium phosphate activates the boron-phenyl σ-bond, while asymmetric diaryl sulfone ligands optimize electrophilicity at bismuth centers [5].
Table 2: Catalytic Systems for Sulfonyl Group Incorporation
Catalyst Type | Reaction | Temperature | Time (h) | Yield | Selectivity |
---|---|---|---|---|---|
Rh(I)/DPEphos | Allylic sulfonylation | 25–80°C | 4–12 | 70–90% | >95% regioisomer |
Bi(III) tetrafluoroborate | SO₂ insertion/fluorination | 80°C | 6 | 85–95% | 90–98% |
CuO/Fe | Nitro reduction | 60–80°C | 3 | 88% | >90% |
Notably, transition-metal-catalyzed regiodivergent sulfonylation permits access to β-amino sulfones through strain-release functionalization of aziridines. This method’s mild conditions (50°C, aqueous ethanol) preserve acid-labile groups in complex derivatives [5].
Solvent selection critically governs coupling efficiency and product purity. Traditional routes used 1,2-dichloroethane for sulfonylation but faced toxicity and disposal issues. Recent advances employ:
Reagent optimization focuses on leaving group manipulation. p-Toluenesulfonyl chloride outperforms benzenesulfonyl chloride in sterically congested systems due to its enhanced electrophilicity. For carboxylate activation, water-soluble carbodiimides like EDC enable aqueous-phase amidation without racemization, achieving >95% yields of dipeptide-sulfonamide hybrids [5] [3].
Table 3: Solvent Effects on Sulfonamide Coupling Efficiency
Solvent System | Temperature | Reaction Time | Yield | Byproducts |
---|---|---|---|---|
1,2-Dichloroethane | Reflux | 6 h | 85% | Chloroethyl esters |
Solvent-free | 100°C | 1.5 h | 92% | None detectable |
[(EtO)₃Si...][OAc] IL | 100°C | 45 min | 95% | Traces of acetamide |
H₂O/EtOH (1:1) | 80°C (MW) | 20 min | 98% | None |
Controlling chirality at the α-carbon of phenyl[(phenylsulfonyl)amino]acetic acid remains challenging due to facile enolization. Diastereoselective crystallization via in situ salt formation with (1R,2S)-(-)-ephedrine resolves racemates with 98% de, exploiting H-bonding differences between diastereomers [5]. For asymmetric synthesis, chiral phase-transfer catalysts (e.g., N-spiro quaternary ammonium salts) enable enantioselective alkylation of glycine sulfonamide precursors, achieving 89% ee for S-isomers [5].
Mechanistic studies reveal that transition-state stabilization through hydrogen bonding networks – analogous to strategies in ribozyme catalysis – is key to enantiocontrol. Enzymatic principles such as geometric constraint of the prochiral center and pKₐ modulation of catalytic bases (e.g., N1 of guanine residues) inspire synthetic designs. Computational modeling confirms that π-stacking interactions between phenyl rings and chiral catalysts enforce re-face shielding during nucleophilic addition [1] [6]. Current limitations include substrate-dependent erosion of ee (70–89% range) for ortho-substituted aryl electrophiles, necessitating further catalyst tuning.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: